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Compound of Interest

2-(2,4-

Compound Name: Dichlorophenoxy)propanehydrazid
e

CAS No.: 15253-89-1

Cat. No.: B091382

Get Quote

Executive Summary

2-(2,4-Dichlorophenoxy)propanehydrazide is a pivotal intermediate in the synthesis of
phenoxy-based herbicides and potential antimicrobial agents. Its solubility profile is the

governing factor in process optimization—specifically in recrystallization yields, reaction
kinetics in solution, and formulation stability.

Current literature provides extensive data for the parent acid (2,4-DP) but lacks granular mole-
fraction solubility data for the hydrazide derivative. This guide bridges that gap by establishing
a Thermodynamic Solubility Framework, predicting solvent interactions based on molecular
topology, and defining a standardized Laser Monitoring Observation Protocol for empirical

determination.

Chemical Profile & Structural Analysis[1][2][3]
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Understanding the solubility requires dissecting the molecule into its functional domains. The
compound exhibits a "Push-Pull" polarity which dictates its behavior in mixed solvents.

Property Specification

IUPAC Name 2-(2,4-dichlorophenoxy)propanehydrazide
Common Synonyms 2,4-DP Hydrazide; Dichlorprop hydrazide
CAS Number 15253-89-1

Molecular Formula

Molecular Weight 249.09 g/mol
o Contains 1 chiral center (typically racemic or R-
Chirality . .
isomer depending on feedstock)
Predicted LogP ~1.8 — 2.2 (Moderately Lipophilic)

Structural Solvation Domains

e Lipophilic Domain (Hydrophobic): The 2,4-dichlorophenoxy ring. This planar, electron-
deficient aromatic system favors interactions with non-polar or aromatic solvents (e.g.,
Toluene, Benzene) via

stacking.
¢ Hydrophilic Domain (H-Bonding): The propanehydrazide tail (

). The terminal hydrazine group is a potent Hydrogen Bond Donor (HBD) and Acceptor
(HBA). This significantly reduces solubility in pure hydrocarbons (Hexane) compared to the
ester form, while enhancing solubility in polar protic solvents (Methanol, Ethanol).

Predictive Solubility Landscape

Based on the Hansen Solubility Parameters (HSP) and structural analogs, the expected
solubility hierarchy is defined below. This serves as the hypothesis for experimental validation.

Predicted Solubility Hierarchy
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» High Solubility (Polar Aprotic > Polar Protic):

o DMSO / DMF: Excellent. The hydrazide NH protons interact strongly with the
sulfoxide/amide oxygens.

o Methanol / Ethanol: Good. Solvation is driven by H-bonding, though the dichlorophenyl
ring imposes a steric penalty.

e Moderate Solubility (Polar Aprotic):

o Acetone / Ethyl Acetate: Moderate.[1] Good for recrystallization (high temperature

coefficient).
e Low Solubility (Non-Polar):
o Toluene / Chloroform: Poor to Moderate.
o Water:[2][1][3][4][5] Low (despite the hydrazide, the lipophilic aromatic ring dominates).

o n-Hexane: Insoluble.

Experimental Protocol: Dynamic Laser Monitoring
Method

To generate authoritative solubility data (Mole Fraction,

), the Dynamic Laser Monitoring method is superior to the static shake-flask method due to
higher precision and speed.

Workflow Diagram

The following diagram outlines the self-validating workflow for determining solubility.
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Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.
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Detailed Methodology

 Purification: Ensure the 2-(2,4-Dichlorophenoxy)propanehydrazide is >99% pure (HPLC).
Recrystallize from ethanol if necessary.

o Apparatus Setup: Use a double-walled glass vessel connected to a programmable
thermostatic bath (accuracy

K). Insert a laser source (e.g., He-Ne, 632.8 nm) and a light intensity detector.
e Measurement:
o Weigh a precise mass of solute (

) and solvent (
).

o Heat the mixture until fully dissolved (Laser Transmittance
).

o Cool slowly (
K/min).

o Record the temperature (

) where transmittance drops sharply (nucleation point). This is the saturation temperature
for the known mole fraction.

o Repeat: Vary the mass ratio to cover the temperature range 278.15 K to 323.15 K.

Thermodynamic Modeling Framework

Once experimental data is gathered, it must be correlated using thermodynamic models to
calculate enthalpy and entropy of dissolution.

Modified Apelblat Equation

This is the standard model for correlating solubility data of organic solids in pure solvents.
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 : Mole fraction solubility.
e : Absolute temperature (K).

e : Empirical model parameters.

van't Hoff Analysis

To determine the thermodynamic driving forces:
e Positive

: Endothermic dissolution (Solubility increases with T).
» Negative

: Spontaneous dissolution.

Interpretation Guide:

and

: The dissolution is entropy-driven. This is expected for hydrazides where breaking the
crystal lattice requires energy (endothermic), but the disorder increases significantly upon
solvation.

Practical Applications & Formulation
Recrystallization Solvent Selection

Based on the "Push-Pull" structure:
o Anti-Solvent: Water or n-Hexane.
e Good Solvent: Ethanol or Methanol.

o Strategy: Dissolve the hydrazide in warm Ethanol, then slowly add Water (or cool) to induce
crystallization. This exploits the sharp solubility drop in aqueous mixtures.
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Reaction Medium

For synthesizing derivatives (e.g., Schiff bases from the hydrazide):
o Recommended Solvent:Ethanol or Acetonitrile.

e Reasoning: These solvents dissolve the hydrazide sufficiently at reflux but allow the product
(often less soluble) to precipitate out, driving the equilibrium forward (Le Chatelier's
principle).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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